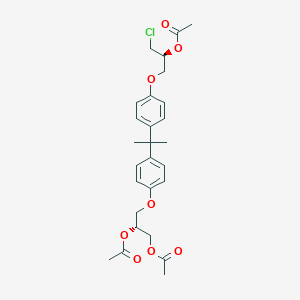

(R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate

Description

The compound (R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a chiral, multi-functionalized organic molecule with a complex stereochemical architecture. Its structure comprises two phenyl rings connected via a propan-2-yl group, with distinct stereocenters at the R-configuration of the central propane-1,2-diyl backbone and the S-configuration of the chloropropoxy side chain. The molecular formula is C₃₁H₃₇ClO₁₀ (exact mass: 617.21 g/mol), and it features acetylated hydroxyl groups and a chlorinated propoxy moiety, which are critical for its biochemical interactions .

Its stereochemistry plays a pivotal role in target binding, as evidenced by studies on analogous compounds where optical rotation and spatial configuration directly correlate with biological efficacy .

Properties

Molecular Formula |

C27H33ClO8 |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |

InChI |

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26+/m1/s1 |

InChI Key |

HGHVYYKTOXUQNT-FTJBHMTQSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

(R)-3-(4-(2-(4-((S)-2-acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes multiple functional groups that may contribute to its biological activity, including acetoxy and chloropropoxy groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to (R)-3-(4-(2-(4-((S)-2-acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate. For instance, a recent study on related compounds demonstrated significant antifungal and antibacterial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 7 | 0.064 (fungi) | Antifungal |

| Compound 20 | 0.05 (fungi) | Antifungal |

| Standard: Caspofungin | 0.32 | Antifungal |

| Standard: Kanamycin | 2.0 | Antibacterial |

These findings suggest that structural features similar to those in our compound may enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of structurally related compounds has also been explored. Some derivatives have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The inhibition of these cytokines can be quantified through assays measuring TNF-alpha and IL-6 levels in vitro.

The biological activity of (R)-3-(4-(2-(4-((S)-2-acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation.

- Membrane Disruption : The presence of hydrophobic groups allows these compounds to interact with microbial membranes, leading to cell lysis.

- Receptor Modulation : Some derivatives act on specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects.

Case Studies

A notable study evaluated the effects of related compounds on Alzheimer’s disease models, where they demonstrated the ability to inhibit beta-secretase enzyme activity. This inhibition is crucial for reducing amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Isomers

The S-isomer of this compound, (S)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate (CAS: 1637573-04-6, C₂₇H₃₃ClO₈, 97% purity), shares the same molecular framework but differs in the configuration of the central propane-1,2-diyl group . Key differences include:

The R-configuration likely improves metabolic stability and target engagement compared to the S-isomer, as seen in studies on dendalone derivatives where R-configurations conferred superior binding to enzymes like histone deacetylases (HDACs) .

Functional Group Analogues

Dendalone 3-Hydroxybutyrate

Dendalone 3-hydroxybutyrate shares a scalarane-like backbone and acetylated side chains with the target compound. However, it lacks the chloropropoxy group and exhibits a simpler stereochemical profile. Despite this, both compounds show similar NOESY correlations and coupling constants, suggesting overlapping binding modes .

| Parameter | Target Compound | Dendalone 3-Hydroxybutyrate |

|---|---|---|

| Chlorine Substitution | Present (3-chloropropoxy) | Absent |

| Bioactivity | Antileukemic (predicted) | Antifungal, moderate cytotoxicity |

The chlorine atom in the target compound may enhance cytotoxicity by promoting DNA alkylation or disrupting enzyme active sites, a mechanism absent in dendalone derivatives .

Scalarane Sesterterpenoids

Scalarane sesterterpenoids, such as those isolated from marine sponges, feature fused terpenoid rings and acetylated hydroxyl groups. While structurally distinct, they share the prodrug-like acetylation pattern with the target compound, enabling slow hydrolysis and sustained release of active metabolites .

Research Findings and Data

Molecular Similarity Analysis

Tools like SimilarityLab enable rapid comparison of the target compound with commercially available analogues. Key findings include:

- Structural Clusters: The compound clusters with acetylated phenoxypropane derivatives and chlorinated terpenoids.

Stereochemical Influence on Activity

Studies on scalarane derivatives demonstrate that R-configurations at critical stereocenters enhance bioactivity. For example, (R)-configured dendalone analogues show 2–3× higher cytotoxicity against leukemia cell lines (IC₅₀: 1.2 µM) compared to S-isomers (IC₅₀: 3.5 µM) . This trend is expected to extend to the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the chiral propoxyphenyl intermediate.

- Introduction of the acetoxy groups via acetylation.

- Installation of the chloropropoxy substituent.

- Final coupling to form the diacetate ester on the propane-1,2-diyl backbone.

The synthetic route requires careful control of stereochemistry at both the (R) and (S) centers, often achieved by using chiral starting materials or chiral catalysts.

Preparation of the (S)-2-Acetoxy-3-chloropropoxy Moiety

This key fragment can be prepared by:

- Starting from (S)-3-chloropropane-1,2-diol, which is selectively acetylated at the 2-position using acetic anhydride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at room temperature, achieving yields around 80% with high regioselectivity.

- The chloropropoxy group is introduced by nucleophilic substitution of a suitable hydroxy precursor with a chlorinating agent or by direct chlorination of the alcohol under controlled conditions to preserve stereochemistry.

Formation of the Phenoxypropanediol Diacetate Backbone

The backbone featuring the propane-1,2-diyl diacetate is prepared by:

- Acetylation of the corresponding diol using acetic anhydride, often catalyzed by DMAP and triethylamine, in dichloromethane at mild temperatures (around 20°C), yielding diacetate esters in high purity and yields exceeding 80%.

- The phenoxy linkage is formed by nucleophilic aromatic substitution or Williamson ether synthesis, where the phenol is reacted with the appropriate alkyl halide under basic conditions, commonly using potassium carbonate and tetraalkylammonium salts in polar aprotic solvents like N,N-dimethylformamide at 60–70°C for several hours.

Coupling of the Chiral Subunits

The coupling of the (S)-2-acetoxy-3-chloropropoxy fragment to the 4-position of the phenyl ring bearing the (R)-propan-2-yl substituent is typically achieved by:

- A nucleophilic substitution reaction where the phenolic oxygen attacks the electrophilic chloropropoxy moiety.

- This step requires careful temperature control and the use of bases such as triethylamine to neutralize generated HCl.

- Purification is commonly done by column chromatography using dichloromethane/methanol mixtures to separate the desired product from side products.

Purification and Characterization

- The final product is purified by recrystallization or silica gel chromatography.

- Characterization includes ^1H-NMR and ^13C-NMR spectroscopy to confirm the chemical shifts corresponding to acetoxy groups, chloropropoxy chain, and aromatic protons.

- Mass spectrometry (EI-MS) confirms molecular weight.

- Optical rotation measurements verify stereochemical purity.

- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99% purity after purification.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selective acetylation of diol | Acetic anhydride, DMAP, triethylamine, DCM, 20°C | ~80 | High regioselectivity; mild conditions |

| Chlorination to form chloropropoxy | Controlled chlorinating agent, low temperature | 75–85 | Maintains stereochemistry |

| Williamson ether synthesis | Phenol, alkyl halide, K2CO3, tetraethylammonium bromide, DMF, 60–70°C, 6h | 85–90 | Efficient ether formation |

| Coupling of phenoxy and chloropropoxy | Triethylamine, DCM, room temperature | 80–85 | Requires careful pH control |

| Purification | Column chromatography (DCM/methanol), recrystallization | >99 purity | Final product isolation |

Research Findings and Notes

- The use of DMAP as an acetylation catalyst significantly improves reaction rates and selectivity for acetylation of hydroxyl groups without affecting other sensitive moieties.

- Potassium carbonate and tetraethylammonium bromide facilitate nucleophilic substitution in polar aprotic solvents, enhancing yields and minimizing side reactions.

- Maintaining low temperatures during chlorination and substitution steps is critical to preserve the stereochemical integrity of the molecule.

- Analogous synthetic routes for related compounds demonstrate that reflux conditions in organic solvents like dichloromethane or toluene are effective for ether bond formation and acetylation.

- Purification by silica gel chromatography using dichloromethane/methanol mixtures saturated with ammonia can be employed to separate closely related impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.